molecular formula C12H12N4O3S B14021547 3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 79932-97-1

3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B14021547
CAS No.: 79932-97-1
M. Wt: 292.32 g/mol
InChI Key: VLDCOPCNFZRSQC-UHFFFAOYSA-N
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Description

3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that features a pyridine ring substituted with a nitro group at the 5-position and a pyrimidine ring with a propyl group at the 6-position and a sulfanylidene group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursors. One common route involves the nitration of pyridine to introduce the nitro group, followed by the formation of the pyrimidine ring through cyclization reactions. The propyl and sulfanylidene groups are introduced through subsequent substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. Substitution reactions often require strong bases or nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the sulfanylidene group yields sulfoxide or sulfone derivatives .

Scientific Research Applications

3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

79932-97-1

Molecular Formula

C12H12N4O3S

Molecular Weight

292.32 g/mol

IUPAC Name

3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C12H12N4O3S/c1-2-3-8-6-11(17)15(12(20)14-8)10-5-4-9(7-13-10)16(18)19/h4-7H,2-3H2,1H3,(H,14,20)

InChI Key

VLDCOPCNFZRSQC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N(C(=S)N1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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